molecular formula C16H20ClNO B144354 N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride CAS No. 125849-18-5

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride

Cat. No.: B144354
CAS No.: 125849-18-5
M. Wt: 277.79 g/mol
InChI Key: ORRJWKSIZSWOLL-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is a chemical compound with the molecular formula C17H22ClNO. It is known for its unique structure, which includes a biphenyl group linked to a propylamine chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride typically involves the reaction of 2-biphenylyloxypropylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-(2-phenoxy)propyl)amine hydrochloride
  • N-Methyl-N-(3-(2-naphthyloxy)propyl)amine hydrochloride
  • N-Methyl-N-(3-(2-anisoyloxy)propyl)amine hydrochloride

Uniqueness

N-Methyl-N-(3-(2-biphenylyloxy)propyl)amine hydrochloride is unique due to its biphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

IUPAC Name

N-methyl-3-(2-phenylphenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-17-12-7-13-18-16-11-6-5-10-15(16)14-8-3-2-4-9-14;/h2-6,8-11,17H,7,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRJWKSIZSWOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=CC=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154960
Record name 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125849-18-5
Record name 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125849185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-((1,1'-biphenyl)-2-yloxy)-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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